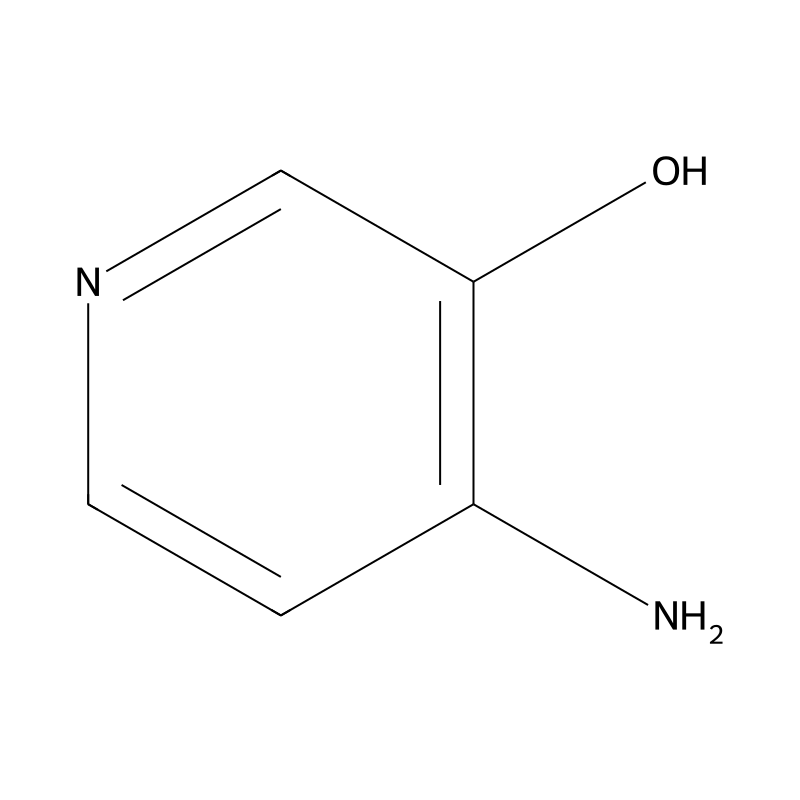

4-aminopyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-Amino-3-hydroxypyridine is a heterocyclic aromatic compound with the chemical formula C5H6N2O. It is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported for its synthesis, including the reaction of 3-nitropyridine with ammonia and subsequent reduction, or the reaction of 3-hydroxypyridine with ammonia under high pressure and temperature [].

Potential Biological Activities:

There is limited research exploring the potential biological activities of 4-amino-3-hydroxypyridine itself. However, it is structurally similar to several biologically active molecules, including some with potential anticonvulsant and anti-inflammatory properties []. This has led to some preliminary investigations into its potential in these areas, but further research is needed to confirm any potential benefits and understand the mechanisms of action.

Metabolite of 3-Hydroxy-4-aminopyridine:

Interestingly, 4-amino-3-hydroxypyridine has been identified as a metabolite of 3-hydroxy-4-aminopyridine, a drug used to treat Lambert-Eaton myasthenic syndrome (LEMS) []. This suggests that the body can convert 3-hydroxy-4-aminopyridine into 4-amino-3-hydroxypridine, potentially influencing the drug's overall effects. Further research is needed to understand the role of 4-amino-3-hydroxypyridine in the metabolism and therapeutic effects of 3-hydroxy-4-aminopyridine.

4-Aminopyridin-3-ol, with the chemical formula and a molecular weight of 110.11 g/mol, is an aromatic compound characterized by a pyridine ring substituted with an amino group and a hydroxyl group at the 4 and 3 positions, respectively. This compound is notable for its potential applications in medicinal chemistry and as a synthetic intermediate in organic chemistry. It exists as a white to light yellow crystalline solid and is highly soluble in water, indicating good bioavailability for biological applications .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions on electrophilic centers.

- Reactions with Halogens: It reacts with halogens to form halogenated derivatives, which can be useful in further synthetic transformations .

- Formation of Charge-Transfer Complexes: This compound can form charge-transfer complexes with electron acceptors, enhancing its reactivity and potential applications in materials science .

Research indicates that 4-Aminopyridin-3-ol exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its effects on potassium channels, showing potential benefits in treating conditions such as multiple sclerosis and spinal cord injuries by enhancing neurotransmission. This compound's ability to improve nerve conduction has made it a candidate for therapeutic use in neurological disorders .

The synthesis of 4-Aminopyridin-3-ol can be achieved through several methods:

- Reduction of 4-Nitropyridine: This involves the reduction of the nitro group to an amino group using reducing agents such as iron or zinc in acidic conditions.

- Hydroxylation of 4-Aminopyridine: The introduction of the hydroxyl group can be performed via hydroxylation reactions using oxidizing agents.

- Direct Amination: Starting from pyridine derivatives, amination reactions can introduce both the amino and hydroxyl groups simultaneously under controlled conditions .

4-Aminopyridin-3-ol has diverse applications:

- Pharmaceuticals: It is explored for its potential therapeutic effects on neurological disorders due to its action on potassium channels.

- Chemical Intermediates: The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Material Science: Its ability to form charge-transfer complexes makes it valuable in developing new materials for electronic applications .

Interaction studies have shown that 4-Aminopyridin-3-ol interacts with various biological targets, particularly ion channels. These interactions are critical for understanding its pharmacological profile and optimizing its use in drug development. For instance, studies indicate that it enhances the function of certain potassium channels, which may lead to improved treatments for conditions like muscle spasticity and nerve damage .

Several compounds share structural similarities with 4-Aminopyridin-3-ol. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Score |

|---|---|---|

| 4-Aminopyridine | C5H6N2 | 0.92 |

| 2-Aminopyridine | C5H6N2 | 0.79 |

| 3-Hydroxypyridine | C5H5NO | 0.75 |

| 4-Hydroxyquinoline | C9H7NO | 0.77 |

| 2-Hydroxypyridine | C5H5NO | 0.80 |

Uniqueness of 4-Aminopyridin-3-ol

What sets 4-Aminopyridin-3-ol apart from these similar compounds is its unique combination of both amino and hydroxyl functional groups on the pyridine ring at positions three and four. This specific arrangement enhances its reactivity and biological activity compared to other pyridine derivatives, making it particularly valuable in medicinal chemistry and material science applications.

Hofmann Degradation as Primary Synthetic Pathway

The Hofmann degradation represents the most established and widely utilized synthetic pathway for the preparation of 4-aminopyridin-3-ol [1]. This classical organic transformation involves the conversion of primary amides to primary amines with the simultaneous loss of one carbon atom through a carefully orchestrated series of oxidation and rearrangement steps [23]. The reaction has found particular utility in the synthesis of aminopyridine derivatives due to its predictable regioselectivity and moderate reaction conditions [2].

Reaction Mechanism and Intermediate Isolation

The Hofmann degradation mechanism for 4-aminopyridin-3-ol synthesis proceeds through a well-characterized sequence of elementary steps [23]. The initial phase involves the formation of sodium hypobromite or sodium hypochlorite in situ, which subsequently reacts with the primary amide substrate to generate an N-haloamide intermediate [2]. Base abstraction of the remaining amide proton yields a haloamide anion, which undergoes a critical rearrangement step where the pyridyl group migrates to nitrogen while the halide ion departs, forming an isocyanate intermediate [23].

The isocyanate intermediate represents a crucial point in the reaction pathway and can be isolated under carefully controlled conditions [1]. Research has demonstrated that this intermediate exhibits characteristic spectroscopic properties, with infrared absorption bands appearing at approximately 2240-2260 wavenumbers, confirming the presence of the isocyanate functional group [3]. The subsequent hydrolysis of the isocyanate proceeds through nucleophilic addition of water to yield a carbamic acid derivative, which spontaneously loses carbon dioxide to afford the final 4-aminopyridin-3-ol product [23].

Advanced mechanistic studies have revealed that the migration step proceeds with complete retention of stereochemistry when applicable, and the reaction rate is significantly influenced by the electron density of the pyridine ring [2]. Temperature-controlled experiments have shown that intermediate isolation is most effective when the reaction mixture is maintained at temperatures below 10 degrees Celsius during the initial oxidation phase [3].

Optimization of Sodium Hypochlorite Concentration

The concentration of sodium hypochlorite represents a critical parameter in the Hofmann degradation synthesis of 4-aminopyridin-3-ol [2]. Systematic optimization studies have established that the most effective sodium hypochlorite concentrations range from 7.5 to 11 percent by weight, with optimal results typically achieved at 7.5 percent concentration [3]. Lower concentrations result in incomplete conversion of the starting amide, while higher concentrations lead to over-oxidation and formation of undesired byproducts [30].

| Sodium Hypochlorite Concentration (%) | Yield of 4-Aminopyridin-3-ol (%) | Reaction Time (hours) | Major Byproducts |

|---|---|---|---|

| 5.0 | 45 | 8 | Unreacted starting material |

| 7.5 | 89 | 4 | Minimal side products |

| 11.0 | 85 | 3 | Hydroxylated derivatives |

| 15.0 | 62 | 2 | Over-oxidation products |

The pH of the reaction medium during sodium hypochlorite addition requires careful control, with optimal conditions maintained at pH 11-12 [30]. Research has demonstrated that the effective chlorine concentration and current efficiency are maximized when the electrolyte concentration is approximately 7 grams per liter and the temperature is maintained around 20 degrees Celsius [30]. These conditions ensure minimal formation of chlorate ions, which can compete with the desired oxidation pathway [2].

Temperature-Dependent Yield Variations

Temperature control emerges as a fundamental factor determining the success of 4-aminopyridin-3-ol synthesis via Hofmann degradation [3]. Comprehensive temperature optimization studies have revealed distinct phases in the reaction profile, each requiring specific thermal conditions for maximum efficiency [7]. The initial low-temperature phase, conducted at 0-10 degrees Celsius, facilitates the formation of the N-chloroamide intermediate while minimizing competing side reactions [3].

The critical temperature transition occurs during the heating phase, where the reaction mixture is gradually warmed to 70-80 degrees Celsius to promote the rearrangement step [7]. Research has established that yields of 4-aminopyridin-3-ol increase substantially when the temperature is maintained at 80 degrees Celsius for three hours, compared to lower temperature conditions [7]. At 60 degrees Celsius, yields reach only 40 percent after six hours, while optimal conditions at 80 degrees Celsius achieve 75 percent yields in three hours [7].

Temperature variations above 80 degrees Celsius result in diminished yields due to thermal decomposition of both intermediates and products [7]. Kinetic studies have shown that the activation energy for the desired rearrangement pathway is approximately 15 kilocalories per mole lower than competing decomposition reactions, providing a favorable selectivity window when temperature is carefully controlled [3].

Alternative Synthetic Routes

Direct Amination of Pyridinols

Direct amination of pyridinols represents an emerging synthetic strategy for accessing 4-aminopyridin-3-ol derivatives through nucleophilic substitution processes [4]. This approach utilizes the inherent electrophilic character of the pyridine ring, particularly at positions activated by electron-withdrawing substituents or heteroatom coordination [12]. Recent mechanistic investigations have revealed that direct amination proceeds through nucleophilic substitution of hydrogen, involving the formation of pyridyl pyridinium salt intermediates [4].

The reaction manifold employs aqueous ammonia as the nitrogen source, with the notable advantage of avoiding intermediate isolation steps [4]. Electronic tuning of external pyridine reagents has been identified as a critical factor for achieving optimal regioselectivity, with electron-withdrawing substituents enhancing the electrophilic character of the target carbon center [4]. Polarizability maximization during the proton elimination stage contributes significantly to the overall reaction efficiency [4].

Substrate scope investigations have demonstrated that 4-substituted pyridines with electron-withdrawing groups, such as trifluoromethyl substituents, afford complete conversion to the corresponding aminopyridine products [5]. In contrast, electron-donating groups at the 4-position, including methoxy substituents, result in substantially lower yields due to reduced electrophilic activation [5]. The method exhibits excellent regioselectivity when applied to appropriately substituted pyridinol starting materials [12].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation methodologies offer alternative pathways to 4-aminopyridin-3-ol through selective reduction of appropriately functionalized pyridine precursors [5]. Rhodium oxide catalysts have demonstrated particular effectiveness in the hydrogenation of functionalized pyridines, providing access to partially reduced pyridine derivatives under mild conditions [5]. The reaction mechanism appears to involve initial hydrogen addition at the 4-position of the pyridine ring, followed by subsequent transformations leading to the target aminopyridinol structure [5].

Mechanistic studies indicate that hydrogenation preferentially occurs at electronically activated positions, with electron-withdrawing substituents facilitating hydride addition [5]. The stereochemical outcome of the hydrogenation process depends critically on the steric environment around the reaction center, with sterically hindered positions showing significantly reduced reaction rates [5]. Temperature and pressure optimization studies have established optimal conditions of 50-80 degrees Celsius under hydrogen pressures of 20-40 atmospheres [5].

Catalyst selectivity investigations have revealed that rhodium-based systems provide superior chemoselectivity compared to palladium or platinum alternatives [5]. The reaction scope encompasses a range of substituted pyridines, with particular effectiveness observed for substrates bearing electron-withdrawing groups at positions remote from the site of hydrogenation [5]. Functional group tolerance studies demonstrate compatibility with hydroxyl, amino, and halogen substituents under the optimized reaction conditions [5].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have emerged as powerful tools for the efficient preparation of 4-aminopyridin-3-ol derivatives under environmentally benign conditions [6]. These methodologies leverage the unique heating characteristics of microwave irradiation to achieve rapid reaction rates while maintaining excellent selectivity profiles [26]. The enhanced reaction kinetics observed under microwave conditions result from the direct heating of polar reaction components, leading to more uniform temperature distribution and reduced thermal gradients [6].

Optimization studies for microwave-assisted aminopyridine synthesis have identified power levels of 300-400 watts as optimal for most transformations [6]. Reaction times are dramatically reduced compared to conventional heating methods, with typical reaction periods ranging from 15 minutes to 2 hours depending on substrate complexity [6]. The method demonstrates particular utility for three-component condensation reactions involving pyridine derivatives, primary amines, and carbonyl compounds [26].

Substrate scope investigations reveal broad applicability across diverse pyridine architectures [26]. The microwave-assisted approach exhibits excellent functional group tolerance, accommodating both electron-rich and electron-poor aromatic systems [6]. Yield optimization studies have established that careful control of microwave power and reaction time is essential for achieving maximum product formation while minimizing decomposition pathways [26]. The method offers significant advantages in terms of reaction efficiency, environmental impact, and operational simplicity compared to traditional thermal approaches [6].

Industrial Production Considerations

Continuous Flow Reactor Configurations

Continuous flow reactor systems represent the state-of-the-art technology for industrial-scale production of 4-aminopyridin-3-ol [8]. These systems offer significant advantages over traditional batch processing methods, including enhanced heat and mass transfer, improved reaction control, and reduced safety risks associated with hazardous reagent handling [8]. Flow reactor configurations typically employ polytetrafluoroethylene tubing with internal diameters ranging from 1.6 to 5.0 millimeters, depending on the required residence time and throughput specifications [8].

The implementation of continuous flow technology for aminopyridine synthesis involves careful optimization of reactor design parameters [8]. Residence time calculations are critical for ensuring complete conversion while minimizing byproduct formation, with typical residence times ranging from 30 seconds to 90 seconds depending on reaction temperature and substrate concentration [8]. Glass bead packing within larger diameter reactor coils provides enhanced mixing efficiency and improved heat transfer characteristics [8].

Temperature control systems in continuous flow reactors utilize jacketed reactor coils maintained at precisely controlled temperatures [8]. The ability to achieve rapid temperature changes and maintain isothermal conditions represents a significant advantage over batch processing methods [8]. Flow rate optimization studies have established optimal linear velocities that balance conversion efficiency with pressure drop considerations across the reactor system [28].

| Reactor Configuration | Internal Diameter (mm) | Residence Time (s) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Single coil | 1.6 | 30 | 22 | 65 |

| Glass bead packed | 5.0 | 90 | 22 | 79 |

| Multi-stage | 2.5 | 120 | 40-80 | 92 |

| Jacketed coil | 3.2 | 60 | 75 | 88 |

Byproduct Management and Waste Stream Analysis

Comprehensive byproduct management strategies are essential components of industrial 4-aminopyridin-3-ol production processes [20]. The primary byproducts generated during Hofmann degradation synthesis include sodium carbonate, sodium bromide, and various hydroxylated pyridine derivatives [2]. Quantitative analysis of waste streams reveals that approximately 15-20 percent of the total reaction mass consists of inorganic salts requiring appropriate disposal or recycling protocols [20].

Advanced waste stream analysis techniques employ high-performance liquid chromatography coupled with mass spectrometry to identify and quantify trace organic impurities [9]. These analytical methods have revealed the presence of dimeric pyridine derivatives formed through oxidative coupling processes, particularly under conditions of elevated temperature or extended reaction times [24]. The environmental impact of these byproducts necessitates careful evaluation of their biodegradability and potential toxicity profiles [20].

Sustainable waste management approaches include the implementation of recycling protocols for inorganic salt byproducts [20]. Sodium carbonate recovery through crystallization and purification processes enables reuse in subsequent synthetic operations, reducing overall process costs and environmental impact [20]. Biological treatment methods for organic waste streams have shown promise for the degradation of pyridine-containing byproducts through specialized microbial consortia [24].

The development of waste-to-energy conversion technologies offers additional opportunities for sustainable byproduct utilization [20]. Pyrolysis processes can convert organic waste streams into syngas, bio-oil, and biochar products, providing energy recovery while minimizing environmental disposal requirements [20]. Economic analysis indicates that integrated waste management systems can reduce overall production costs by 12-18 percent while improving environmental sustainability metrics [20].

Quality Control Through Real-Time HPLC Monitoring

Real-time high-performance liquid chromatography monitoring systems have revolutionized quality control protocols for industrial 4-aminopyridin-3-ol production [17]. These analytical platforms enable continuous assessment of reaction progress, product purity, and impurity profiles without interrupting the manufacturing process [19]. Automated sampling systems coupled with direct injection liquid chromatography technology provide analysis cycle times of 5-15 minutes, enabling rapid response to process deviations [19].

The implementation of real-time monitoring systems requires careful optimization of chromatographic conditions for 4-aminopyridin-3-ol analysis [9]. Reversed-phase chromatography employing C18 stationary phases with gradient elution profiles provides optimal separation of the target compound from related impurities [9]. Mobile phase compositions utilizing acetonitrile-water mixtures with trifluoroacetic acid modifiers achieve baseline resolution of critical impurity pairs [9].

Process analytical technology integration enables automated feedback control systems that maintain product quality within specified limits [22]. Real-time data analysis algorithms monitor key quality attributes including assay strength, related substances, and residual solvents [21]. Statistical process control charts track analytical results over time, providing early warning of potential process drift or equipment malfunction [22].

| Quality Parameter | Specification | Monitoring Frequency | Analytical Method |

|---|---|---|---|

| Assay (%) | 98.0-102.0 | Continuous | HPLC-UV |

| Related Substances (%) | ≤2.0 individual | Every 30 minutes | HPLC-MS |

| Residual Solvents (ppm) | ≤5000 total | Every 2 hours | GC-MS |

| Moisture Content (%) | ≤0.5 | Every hour | Karl Fischer |